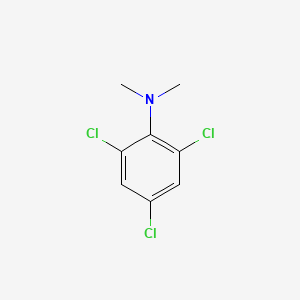

2,4,6-trichloro-N,N-dimethylaniline

Description

Contextualization within Halogenated Aromatic Amine Chemistry

Halogenated aromatic amines represent a significant class of compounds in organic chemistry, serving as crucial building blocks and intermediates in a wide array of synthetic processes. These compounds are characterized by an aromatic ring structure to which both a halogen atom (such as chlorine, bromine, or fluorine) and an amino group are attached. The presence and position of these functional groups significantly influence the chemical reactivity and physical properties of the molecule.

The syntheses of new halogenated aromatic amines, as well as improved routes to existing ones, are areas of ongoing research. rsc.org These compounds are valuable as intermediates for pharmaceuticals, agricultural chemicals, and coloring agents like organic dyes and pigments. google.com The introduction of halogen atoms into an aromatic amine can control its degradability, lipophilicity, and stability. nih.gov

The reactivity of halogenated aromatic amines in reactions such as amination can be complex. While typically the reactivity of an aromatic halide follows the order F > Cl > Br > I in nucleophilic aromatic substitution, in some base-promoted aminations, the reactivity sequence has been observed to be I > Br ≈ F > Cl. acs.org The production of halogenated aromatic amines often involves the catalytic hydrogenation of the corresponding halogenated nitro compounds. google.com However, this process can be complicated by dehalogenation, an undesired side reaction that reduces the yield and purity of the final product. google.com

Significance and Scope of Academic Inquiry into the Compound

Academic inquiry into 2,4,6-trichloro-N,N-dimethylaniline is driven by its specific chemical structure and resulting reactivity. The unique arrangement of three chlorine atoms combined with the dimethylamino group enhances its reactivity compared to other derivatives. smolecule.com This specific configuration is a key area of study, particularly concerning its electrophilic aromatic substitution dynamics. The presence of the three chlorine atoms significantly alters the reactivity patterns compared to the unsubstituted N,N-dimethylaniline. smolecule.com

Research has focused on its synthesis, typically through the chlorination of N,N-dimethylaniline using various chlorinating agents under controlled conditions. smolecule.com The goal is to achieve selective chlorination at the 2, 4, and 6 positions. smolecule.com

Furthermore, the compound serves as a valuable intermediate in the synthesis of other chemicals. For instance, it is a precursor in the production of synthetic dyes and pigments. smolecule.com Its chemical reactions, including further electrophilic substitution and nucleophilic aromatic substitution, are of interest to researchers looking to create new functionalized molecules. smolecule.com The compound's interactions with biological systems and its metabolic transformations are also subjects of investigation. smolecule.com

| Property | Value |

| CAS Number | 35122-82-8 |

| Molecular Formula | C₈H₈Cl₃N |

| Molecular Weight | 224.5 g/mol |

| Appearance | Yellow to brown liquid |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

CAS No. |

35122-82-8 |

|---|---|

Molecular Formula |

C8H8Cl3N |

Molecular Weight |

224.5 g/mol |

IUPAC Name |

2,4,6-trichloro-N,N-dimethylaniline |

InChI |

InChI=1S/C8H8Cl3N/c1-12(2)8-6(10)3-5(9)4-7(8)11/h3-4H,1-2H3 |

InChI Key |

HRWDWHWDUUWPSV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,4,6 Trichloro N,n Dimethylaniline

Direct Halogenation Approaches

Direct halogenation of N,N-dimethylaniline presents a straightforward, one-pot approach to chlorinated derivatives. However, the high activation of the aromatic ring by the dimethylamino group makes controlling the extent and position of chlorination a significant challenge.

Chlorination of N,N-Dimethylaniline and Process Optimization

The direct reaction of N,N-dimethylaniline with elemental chlorine is a vigorous process that typically leads to a mixture of products. The strong ortho-, para-directing nature of the N,N-dimethylamino group facilitates substitution at the 2, 4, and 6 positions. However, the reaction is difficult to stop at a specific degree of substitution, often resulting in mixtures of mono-, di-, and polychlorinated compounds.

Research into the chlorination of N,N-dimethylaniline has shown that the product distribution is highly dependent on the chlorinating agent and reaction conditions. The use of molecular chlorine often results in 2-chloro- and 2,4-dichloro-N,N-dimethylaniline as the primary products researchgate.net. Process optimization for a specific isomer like 2,4,6-trichloro-N,N-dimethylaniline via this route is challenging due to the similar reactivity of the intermediate chlorinated products to further chlorination.

Regioselectivity and Yield Enhancement in Direct Chlorination Pathways

Achieving high regioselectivity and yield for the 2,4,6-trichloro isomer in direct chlorination is problematic. The choice of chlorinating agent can influence the ratio of ortho to para substitution. For instance, chlorination with N-chlorosuccinimide (NCS) has been reported to yield a different isomer distribution compared to molecular chlorine, producing significant amounts of both 4-chloro- and 2-chloro-N,N-dimethylaniline researchgate.net.

Kinetic studies have shown that with NCS, N,N-dimethylaniline and its 2-chloro derivative react at higher rates than the 4-chloro isomer at temperatures up to 50°C acs.org. Conversely, molecular chlorine reacts more rapidly with 4-chloro-N,N-dimethylaniline than with the 2-chloro isomer acs.org. This difference in reactivity makes it exceedingly difficult to accumulate the 2,4,6-trichloro product in high yield via direct chlorination of the parent aniline (B41778). Advanced methods for controlling regioselectivity, such as the use of directing groups or temporary oxidation to an N-oxide, can achieve selective ortho- or para-halogenation but are not typically employed for producing the trichloro-substituted target compound directly nih.gov.

Table 1: Product Distribution in Direct Chlorination of N,N-Dimethylaniline This table summarizes typical major products obtained from the direct chlorination of N,N-dimethylaniline under different conditions.

| Chlorinating Agent | Primary Products | Reference |

|---|---|---|

| Molecular Chlorine (Cl₂) | 2-Chloro- and 2,4-Dichloro-N,N-dimethylaniline | researchgate.net |

| N-Chlorosuccinimide (NCS) | 4-Chloro- and 2-Chloro-N,N-dimethylaniline | researchgate.netacs.org |

Precursor-Based Synthetic Routes

To overcome the selectivity issues inherent in direct halogenation, multi-step syntheses starting from pre-halogenated anilines are often employed. These routes offer greater control over the final substitution pattern.

Reductive Dehalogenation of Substituted Anilines (e.g., 4-Bromo-2,6-dichloro-N,N-dimethylaniline)

This method involves the synthesis of a precursor molecule containing a halogen at the 4-position that can be selectively removed in a final step. A plausible synthetic pathway begins with the preparation of 4-bromo-2,6-dichloroaniline. This intermediate can then be N,N-dimethylated, followed by selective reductive dehalogenation (hydrodehalogenation) to remove the bromine atom.

The key step, selective removal of the 4-bromo substituent, can be accomplished via catalytic hydrogenation. For example, the reduction of N-(2,6-dichloro-4-bromo-3-methylphenyl)acetamide using a palladium on carbon (Pd/C) catalyst and hydrogen gas has been demonstrated to selectively cleave the C-Br bond, leaving the C-Cl bonds intact epo.orggoogleapis.com. This process of replacing a halogen with a hydrogen atom is a known mechanism in reductive dehalogenation epa.govtaylorandfrancis.com. This pathway provides a controlled, albeit longer, route to the desired product.

Alkylation of Precursor Anilines (e.g., Dimethylation of 2,6-Dichloroaniline)

An alternative precursor-based approach involves the alkylation of an already chlorinated aniline. One potential route is the N,N-dimethylation of 2,4,6-trichloroaniline (B165571). The synthesis of 2,4,6-trichloroaniline from aniline is a well-established industrial process, often achieved by reacting aniline with chlorine gas in a solvent like carbon tetrachloride wikipedia.orgprepchem.com.

Once 2,4,6-trichloroaniline is obtained, the final step is the introduction of two methyl groups onto the nitrogen atom. This can be achieved using common alkylating agents such as dimethyl sulfate or methyl iodide. However, the nucleophilicity of the amino group in 2,4,6-trichloroaniline is significantly reduced by the electron-withdrawing effects of the three chlorine atoms, which can make the N,N-dimethylation step challenging and may require forcing conditions. A more indirect route could involve the chlorination of 2,6-dichloroaniline at the 4-position, followed by methylation, or the methylation of 2,6-dichloroaniline followed by chlorination at the 4-position google.com.

Advanced Synthetic Strategies and Reaction Condition Optimization

Modern synthetic chemistry seeks to improve upon traditional methods by enhancing safety, selectivity, and efficiency. For the synthesis of halogenated anilines, this includes the use of alternative reagents and the fine-tuning of reaction conditions.

Advanced strategies often focus on avoiding hazardous reagents like elemental chlorine. N-chloro reagents, such as N-chlorosuccinimide (NCS), are considered safer alternatives google.com. While direct use of NCS on N,N-dimethylaniline does not yield the desired trichloro product efficiently, its application in precursor-based routes could be optimized.

Another advanced approach involves temporarily modifying the substrate to direct halogenation. The conversion of N,N-dialkylanilines to their corresponding N-oxides has been shown to enable highly regioselective halogenation; for example, treatment with thionyl chloride yields predominantly ortho-chlorinated products nih.gov. While not a direct route to the target molecule, this illustrates a modern strategy for controlling regioselectivity.

Optimization of reaction conditions is crucial for maximizing yield and purity. In the chlorination of aniline and its derivatives, patents often describe specific conditions for improving outcomes. This can include the use of inert solvents like chlorobenzene or o-dichlorobenzene and conducting the reaction at elevated temperatures (e.g., 90-130°C) google.com. Another technique involves reacting the aniline hydrochloride salt rather than the free base to moderate the reaction's reactivity and improve selectivity google.comgoogle.com.

Table 2: Summary of Synthetic Strategies This table provides an overview of the different approaches for synthesizing this compound.

| Method | Starting Material | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Direct Halogenation | N,N-Dimethylaniline | Direct reaction with a chlorinating agent (e.g., Cl₂, NCS). | One-pot reaction. | Poor regioselectivity; formation of product mixtures; low yield of the desired isomer. researchgate.netacs.org |

| Reductive Dehalogenation | 4-Bromo-2,6-dichloroaniline | 1. N,N-dimethylation. 2. Selective catalytic reduction of the C-Br bond. | High regiochemical control. | Multi-step synthesis. epo.orggoogleapis.com |

| Alkylation of Precursor | 2,4,6-Trichloroaniline | N,N-dimethylation of the pre-formed trichloroaniline. | Potentially shorter route than dehalogenation. | Reduced nucleophilicity of the amino group may hinder the alkylation step. |

Based on a comprehensive review of available scientific literature, detailed synthetic methodologies focusing specifically on this compound are not well-documented. Research on the chlorination of N,N-dimethylaniline predominantly reports the formation of 2-chloro- and 2,4-dichloro-N,N-dimethylaniline as the primary products, with no significant yield of the 2,4,6-trichloro derivative mentioned. acs.orgresearchgate.net

Due to the lack of specific research data for this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the requested outline on its synthetic methodologies. Fulfilling the request would require extrapolation from different compounds, which falls outside the specified scope.

Chemical Reactivity and Mechanistic Investigations of 2,4,6 Trichloro N,n Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2,4,6-trichloro-N,N-dimethylaniline ring is a challenging transformation due to the competing electronic effects of the substituents. The fundamental mechanism follows the conventional pathway involving the formation of a sigma complex (arenium ion) intermediate. smolecule.com

Regiodirecting Effects of Chlorine and Dimethylamino Substituents

The regiochemical outcome of electrophilic aromatic substitution on this compound is a direct consequence of the directing effects of the N,N-dimethylamino group and the three chlorine atoms. The N,N-dimethylamino group is a powerful activating group and is ortho, para-directing. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic ring through resonance, stabilizing the positive charge in the ortho and para positions of the sigma complex.

Conversely, the chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect. Halogens are a special case as they are ortho, para-directing despite being deactivators, a result of their ability to donate a lone pair of electrons through resonance to stabilize the arenium ion intermediate.

In this compound, the ortho and para positions relative to the dimethylamino group are already substituted with chlorine atoms. The remaining unsubstituted positions are meta to the dimethylamino group (positions 3 and 5). Electrophilic attack at these positions is disfavored by the directing effect of the dimethylamino group. However, these positions are also ortho and para to two of the chlorine atoms, which could direct an incoming electrophile to these sites. The powerful activating and directing effect of the dimethylamino group is expected to dominate, but the heavy substitution and deactivation of the ring make further electrophilic substitution difficult. Any substitution would likely occur at the less sterically hindered meta positions (3 and 5).

Steric Hindrance Effects on Electrophilic Substitution Rates

The rate of electrophilic aromatic substitution is significantly impacted by steric hindrance. In this compound, the two chlorine atoms at the ortho positions (2 and 6) to the N,N-dimethylamino group create substantial steric bulk. This steric hindrance impedes the approach of an electrophile to the aromatic ring, thereby increasing the activation energy of the reaction and slowing the rate of substitution.

The combination of the strong deactivating inductive effect of the three chlorine atoms and the steric hindrance from the ortho-chlorine and N,N-dimethyl groups leads to a dramatic decrease in reactivity. Kinetic studies have shown that this compound reacts approximately 100,000 times slower than N,N-dimethylaniline in typical electrophilic substitution reactions. smolecule.com This pronounced rate reduction highlights the dominant role of both electronic deactivation and steric hindrance in governing the reactivity of this molecule.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) offers an alternative pathway for the functionalization of this compound, particularly targeting the displacement of the chloro substituents.

Reactivity Profiles in Comparative Kinetic Studies (e.g., Suzuki-Miyaura Couplings)

The reactivity of aryl chlorides in Suzuki-Miyaura couplings is generally lower than that of aryl bromides or iodides, requiring more forcing reaction conditions or more specialized catalyst systems. The presence of multiple deactivating chloro substituents on the aniline (B41778) ring is expected to make the oxidative addition step of the catalytic cycle more challenging. However, the electron-withdrawing nature of the chlorine atoms can also facilitate the nucleophilic attack on the aromatic ring.

In comparative studies with other polychlorinated anilines, it is anticipated that the reactivity of this compound would be low due to both the electronic deactivation and the steric hindrance around the chlorine atoms, especially at the 2 and 6 positions. The development of efficient catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), is crucial for achieving successful cross-coupling with such deactivated substrates.

Interactive Data Table: General Reactivity Trends in Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Relative Reactivity | Typical Catalyst System |

| Aryl Iodide | High | Pd(PPh₃)₄, Pd(OAc)₂ |

| Aryl Bromide | Medium | Pd(PPh₃)₄, PdCl₂(dppf) |

| Aryl Chloride | Low | Pd(dba)₂, bulky phosphine ligands (e.g., XPhos, SPhos), NHC-Pd complexes |

This table presents general trends and not specific data for this compound.

Specific Reaction Classes and Transformation Pathways

Oxidation Reactions and Oxidative Product Characterization

The oxidation of this compound can proceed through several pathways, primarily involving the N,N-dimethylamino group. The oxidation of N,N-dimethylanilines has been studied with various oxidizing agents and catalyst systems.

One common pathway is oxidative N-dealkylation, which involves the removal of one or both methyl groups. This process is often catalyzed by metalloenzymes like cytochrome P450 or by chemical oxidants. mdpi.comnih.gov The reaction typically proceeds through the formation of an unstable carbinolamine intermediate, which then decomposes to yield the N-dealkylated aniline and formaldehyde (B43269). mdpi.com

Another potential oxidation pathway is the formation of an N-oxide by oxidation of the tertiary amine. Furthermore, oxidation can also occur on the aromatic ring, although this is less likely due to the deactivating effect of the chlorine substituents.

In studies on the oxidation of N,N-dimethylaniline itself, products such as N-methylaniline (from single N-demethylation) and formaldehyde are commonly observed. mdpi.com In some cases, further oxidation can lead to the formation of colored products like methyl violet and crystal violet, which involve coupling reactions between oxidized intermediates. mdpi.com For this compound, the primary oxidation products are expected to be 2,4,6-trichloro-N-methylaniline and formaldehyde, resulting from N-demethylation. The characterization of these products would typically be carried out using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Reduction Reactions and Corresponding Amine Derivatives

The reduction of this compound can proceed via two main pathways: catalytic hydrogenation, which can lead to dehalogenation, and reduction of the aromatic system. While specific literature on the reduction of this compound is scarce, the reactivity can be inferred from studies on related polychlorinated aromatic compounds.

Catalytic hydrogenation of chlorinated aromatic compounds is a known method for dehalogenation. nih.gov For instance, the catalytic hydrogenation of chlorinated nitroaromatic compounds to produce chlorinated aromatic amines is an established industrial process, where the key challenge is often to prevent dechlorination. nih.gov In the case of this compound, catalytic hydrogenation over catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) would be expected to lead to the stepwise removal of chlorine atoms. The regioselectivity of this dehalogenation would likely be influenced by steric and electronic factors, with the para-chloro substituent potentially being more susceptible to removal than the ortho-chloro substituents. The expected products would be a mixture of di- and monochloro-N,N-dimethylanilines, and ultimately N,N-dimethylaniline itself upon complete dehalogenation.

Reductive dehalogenation can also be achieved using metal hydrides or dissolving metal reductions. acs.org For example, systems like sodium in conjunction with poly(methylhydrosiloxane) (B7799882) have been shown to be effective for the dechlorination of polychlorinated biphenyls (PCBs). acs.org The reaction of this compound with strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely lead to a mixture of partially and fully dehalogenated products. The specific distribution of these amine derivatives would depend on the reaction conditions, including the stoichiometry of the reducing agent, temperature, and reaction time.

Microbial reductive dechlorination has also been observed for polychlorinated anilines. For example, anaerobic microorganisms have been shown to reductively dehalogenate 2,4,6-trichloroaniline (B165571) to 2,4- and 2,6-dichloroaniline. youtube.com This suggests that similar biological transformations could be possible for its N,N-dimethylated derivative.

Table 1: Potential Amine Derivatives from Reduction of this compound

| Starting Material | Potential Reduction Products |

| This compound | 2,4-Dichloro-N,N-dimethylaniline |

| 2,6-Dichloro-N,N-dimethylaniline | |

| 4-Chloro-N,N-dimethylaniline | |

| 2-Chloro-N,N-dimethylaniline | |

| N,N-Dimethylaniline |

Ipso-Substitution Mechanisms and Regioselectivity (e.g., Ipso-Formylation)

Ipso-substitution is an electrophilic aromatic substitution reaction where an incoming electrophile displaces a substituent other than hydrogen. In the context of this compound, the chlorine atoms are potential leaving groups for such a reaction.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgtcichemicals.comambeed.com The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgorganic-chemistry.org This reagent is a weak electrophile and generally reacts with activated aromatic rings. tcichemicals.com

The application of the Vilsmeier-Haack reaction to electron-deficient aromatic systems, such as this compound, is less common and presents significant challenges. The strong deactivating effect of the three chlorine atoms reduces the nucleophilicity of the aromatic ring, making it less susceptible to attack by the Vilsmeier reagent.

However, ipso-formylation, where the formyl group displaces a chlorine atom, could be a potential reaction pathway under forcing conditions. The regioselectivity of such a reaction would be governed by a combination of electronic and steric factors. The para-position (C4) is often the preferred site for electrophilic attack in N,N-dialkylanilines. Therefore, it is conceivable that under appropriate conditions, an ipso-formylation could occur at the C4 position, leading to the formation of 4-formyl-2,6-dichloro-N,N-dimethylaniline.

Mechanistically, the reaction would involve the attack of the aromatic π-system on the electrophilic carbon of the Vilsmeier reagent. This would lead to the formation of a Wheland intermediate (a sigma complex). In a subsequent step, the loss of a chlorine cation (Cl⁺) or a related species, assisted by the reaction conditions, would lead to the final ipso-substituted product. The stability of the Wheland intermediate would be a critical factor, and the presence of the electron-donating N,N-dimethylamino group, despite the deactivating effect of the halogens, would be crucial for the reaction to proceed.

Computational Chemistry and Theoretical Studies of 2,4,6 Trichloro N,n Dimethylaniline

Conformational Analysis and Intramolecular Interactions

The unique structure of 2,4,6-trichloro-N,N-dimethylaniline, featuring a bulky dimethylamino group and three chlorine atoms on the aromatic ring, suggests a complex interplay of steric and electronic effects that would significantly influence its conformation. The chlorine atoms, particularly those in the ortho positions (2 and 6), are expected to exert substantial steric hindrance, likely forcing the N,N-dimethylamino group to rotate out of the plane of the benzene (B151609) ring. This "steric inhibition of resonance" is a known phenomenon in similarly substituted anilines. Such a non-planar conformation would disrupt the p-π conjugation between the nitrogen lone pair and the aromatic system, which is typically observed in simpler anilines.

Furthermore, potential intramolecular interactions, such as weak hydrogen bonds between the methyl hydrogens of the dimethylamino group and the ortho-chlorine atoms, could play a role in stabilizing specific conformations. However, without dedicated computational studies, the precise nature and energetic significance of these interactions remain speculative.

Detailed research findings from quantum chemical calculations would be necessary to provide quantitative data on the preferred conformations, the rotational barriers of the C-N bond, and the specific non-covalent interactions at play. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate the optimized geometry and interaction energies.

Due to the lack of specific computational data in the scientific literature for this compound, no data tables on its conformational parameters or intramolecular interaction energies can be provided at this time.

Advanced Analytical Characterization Methodologies for 2,4,6 Trichloro N,n Dimethylaniline

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive identification of 2,4,6-trichloro-N,N-dimethylaniline relies on a suite of spectroscopic methods that probe its molecular structure at different levels. High-resolution mass spectrometry provides the exact molecular weight and elemental composition, while nuclear magnetic resonance and vibrational spectroscopy confirm the connectivity of atoms and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Peak Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of a unique elemental formula, distinguishing the target compound from isomers or other molecules with the same nominal mass.

For this compound (C₈H₈Cl₃N), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated. The analysis would also reveal a characteristic isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing further confidence in the identification.

Table 1: Theoretical HRMS Data for this compound

| Attribute | Value |

| Chemical Formula | C₈H₈Cl₃N |

| Nominal Mass | 223 g/mol |

| Monoisotopic Mass | 222.9722 Da |

| Theoretical [M+H]⁺ | 223.9795 Da |

| Isotopic Pattern | A characteristic cluster of peaks (M, M+2, M+4, M+6) due to the three chlorine atoms. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Applications (e.g., 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are crucial for the definitive structural confirmation of this compound.

¹H NMR: The proton NMR spectrum is expected to show two primary signals: one for the two equivalent aromatic protons and another for the six equivalent protons of the two methyl groups attached to the nitrogen atom.

¹³C NMR: The carbon NMR spectrum would display signals for the distinct carbon atoms in the molecule: the aromatic carbons (including those bonded to chlorine, nitrogen, and hydrogen) and the methyl carbons.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish connectivity. An HSQC experiment would correlate the aromatic proton signals to their directly attached carbon atoms. An HMBC experiment would show correlations over two or three bonds, for instance, linking the protons of the N-methyl groups to the nitrogen-bearing aromatic carbon, confirming the N,N-dimethylaniline substructure. youtube.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key 2D NMR Correlations (HMBC) |

| Aromatic -CH | ~7.3-7.5 | Singlet (s) | Correlation to C-Cl and C-N carbons. |

| N-CH₃ | ~2.9-3.1 | Singlet (s) | Correlation to the N-CH₃ carbon and the C-N aromatic carbon. |

| Aromatic C-H | ~128-130 | - | - |

| Aromatic C-Cl | ~130-135 | - | - |

| Aromatic C-N | ~150-155 | - | - |

| N-C H₃ | ~40-45 | - | - |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these methods can confirm the presence of the aromatic ring, the C-N bond, the N-methyl groups, and the C-Cl bonds. While IR spectroscopy measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. The techniques are often complementary. Data from similar molecules like 2,4-dimethylaniline (B123086) and N,N-dimethylaniline can help in assigning the expected vibrational bands. ias.ac.inchemicalbook.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H | Stretching | 3050-3150 | IR, Raman |

| Aliphatic C-H (N-CH₃) | Stretching | 2850-3000 | IR, Raman |

| C=C Aromatic Ring | Stretching | 1450-1600 | IR, Raman |

| C-N (Aromatic) | Stretching | 1300-1360 | IR, Raman |

| C-Cl (Aromatic) | Stretching | 1000-1100 | IR, Raman |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities that may arise during its synthesis, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Trace Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile or thermally sensitive compounds. When coupled with a Photodiode Array (PDA) detector, it allows for the simultaneous quantification of the main compound and detection of trace impurities. The PDA detector acquires the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment.

A reversed-phase HPLC method would likely be employed for this compound. Potential impurities could include incompletely chlorinated anilines (e.g., 2,4-dichloro-N,N-dimethylaniline) or isomers. The development of such a method is crucial for quality control in a production setting. researchgate.netlcms.cz

Table 4: Illustrative HPLC-PDA Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |

| Flow Rate | 1.0 mL/min |

| Detection | PDA, 210-400 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Potential Impurities | N,N-dimethylaniline, Chloro-N,N-dimethylaniline, Dichloro-N,N-dimethylaniline isomers |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for the analysis of volatile and thermally stable compounds. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. This technique is ideal for identifying and quantifying volatile impurities or residual solvents in a sample of this compound. The mass spectrometer fragments the eluting compounds into a unique pattern, which serves as a molecular fingerprint for identification. researchgate.netosha.gov

Table 5: Typical GC-MS Parameters and Expected Fragmentation

| Parameter | Condition |

| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key MS Fragments | Molecular Ion (M⁺): m/z 223 (and isotopic peaks) Loss of CH₃: m/z 208 Loss of Cl: m/z 188 |

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is a powerful and widely utilized technique for the isolation and purification of individual compounds from complex mixtures on a larger scale than analytical chromatography. nih.govnih.gov The primary goal is to obtain a sufficient quantity of the purified substance for further analysis, characterization, or subsequent synthetic steps. This methodology operates on the same principles as analytical chromatography, where components of a mixture are separated based on their differential partitioning between a stationary phase and a mobile phase. However, in preparative applications, larger columns are used, and higher volumes of the sample are processed to yield tangible amounts of the target compound. nih.gov For a substituted aromatic amine like this compound, preparative high-performance liquid chromatography (Prep-HPLC) is the method of choice, offering high resolution and efficiency. nih.gov

The development of a preparative HPLC method is often scaled up from an analytical HPLC method. For chlorinated anilines and related compounds, reverse-phase (RP) HPLC is a common and effective approach. sielc.comsielc.com In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The highly nonpolar nature of this compound, owing to the three chlorine atoms and the dimethylamino group on the benzene (B151609) ring, makes it an ideal candidate for purification via reverse-phase preparative chromatography.

The crude product of a synthesis yielding this compound may contain various impurities, including unreacted starting materials, by-products from incomplete chlorination (e.g., mono- and di-chlorinated N,N-dimethylanilines), or over-chlorinated species. Preparative HPLC allows for the effective separation of the target compound from these closely related structures.

A typical preparative HPLC system for the purification of this compound would involve a C18 stationary phase, which is a common choice for reverse-phase chromatography due to its broad applicability and robust nature. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good separation of all components and to elute the strongly retained target compound in a reasonable time with good peak shape.

The following tables outline a hypothetical set of parameters for the preparative HPLC purification of this compound, based on methods used for similar aniline (B41778) derivatives. sielc.comsielc.comsielc.com

Table 1: Hypothetical Preparative HPLC Column and System Parameters

| Parameter | Specification |

|---|---|

| Stationary Phase | Octadecylsilyl (C18) bonded silica |

| Column Dimensions | 50 mm (ID) x 250 mm (L) |

| Particle Size | 10 µm |

| Flow Rate | 80 mL/min |

| Detection | UV-Vis at 254 nm |

| Sample Loading | Crude this compound dissolved in a minimal amount of mobile phase or a stronger solvent like isopropanol (B130326) |

Table 2: Hypothetical Preparative HPLC Gradient Elution Program

| Time (minutes) | % Acetonitrile | % Water |

|---|---|---|

| 0.0 | 70 | 30 |

| 5.0 | 70 | 30 |

| 25.0 | 95 | 5 |

| 30.0 | 95 | 5 |

| 30.1 | 70 | 30 |

| 35.0 | 70 | 30 |

During the purification process, the effluent from the column is monitored by a UV detector, and fractions are collected as the peaks corresponding to different compounds elute. The fraction containing the pure this compound would then be collected. The purity of the isolated fraction is subsequently verified using analytical HPLC, often with the same column chemistry but on an analytical scale (e.g., 4.6 mm ID column) to confirm the absence of impurities. google.com The solvent from the collected fraction is then typically removed under reduced pressure (e.g., rotary evaporation) to yield the purified solid compound. This scalable liquid chromatography method is crucial for obtaining high-purity material required for rigorous scientific investigation and as an intermediate in further chemical synthesis. sielc.comsielc.com

Derivatives, Analogs, and Structure Reactivity Relationships of 2,4,6 Trichloro N,n Dimethylaniline

Synthesis and Characterization of Substituted Derivatives

The synthesis of specific derivatives of N,N-dimethylaniline, particularly those with varied halogen and alkyl substitutions, is crucial for comparative studies. These synthetic efforts allow for the isolation of pure compounds whose properties and reactivity can be systematically investigated.

Investigation of Halogenated Analogs (e.g., Bromo-Dichloro-N,N-dimethylanilines)

The synthesis of halogenated N,N-dimethylaniline analogs, including those containing bromine in addition to chlorine, allows for a direct investigation into the role of the halogen's identity and position on the molecule's properties. The synthesis of these compounds often involves electrophilic aromatic substitution or the transformation of aniline (B41778) N-oxides.

A common synthetic route involves the direct halogenation of N,N-dimethylaniline or its precursors. For instance, the preparation of 4-bromo-N,N-dimethylaniline can be achieved by dissolving N,N-dimethylaniline in glacial acetic acid and gradually adding bromine prepchem.com. This method can be adapted for the synthesis of mixed halogenated compounds, although regioselectivity can be a challenge.

A more regioselective method involves the use of N,N-dialkylaniline N-oxides. Treatment of these N-oxides with thionyl halides provides a pathway to selectively halogenate the aromatic ring. Research has shown that treating N,N-dimethylaniline N-oxide with thionyl bromide leads exclusively to the formation of 4-bromo-N,N-dimethylaniline, whereas treatment with thionyl chloride predominantly yields 2-chloro-N,N-dimethylaniline nih.gov. This differential reactivity highlights a powerful method for controlling the position of halogenation. The synthesis of 3-bromo-5-chloro-N,N-dimethylaniline has also been documented, expanding the library of available halogenated analogs for reactivity studies . These synthetic strategies are foundational for creating a diverse set of halogenated N,N-dimethylanilines for further study.

Table 1: Regioselective Halogenation of N,N-Dimethylaniline N-oxide

| Reagent | Major Product | Isomer Ratio (ortho:para) | Reference |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 2-chloro-N,N-dimethylaniline | 3.6–6.6 : 1 | nih.gov |

| Thionyl Bromide (SOBr₂) | 4-bromo-N,N-dimethylaniline | para only | nih.gov |

Alkyl-Substituted N,N-Dimethylanilines and Their Properties

The introduction of alkyl groups onto the aromatic ring of N,N-dimethylaniline provides another avenue to study substituent effects. These groups primarily exert electronic effects through induction and hyperconjugation, and steric effects based on their size and position.

The synthesis of alkyl-substituted N,N-dimethylanilines can be accomplished through various methods, including the methylation of corresponding alkyl-substituted anilines. A general procedure for the N-methylation of anilines involves using dimethyl carbonate as a methylating agent in the presence of a zeolite catalyst chemicalbook.com. Another common laboratory-scale method is the reaction of the parent aniline with an excess of a methylating agent like methyl iodide youtube.com.

Research into more complex systems, such as alkyl-substituted hexaazacyclophanes, often begins with alkyl-substituted anilines as starting materials. For example, the synthesis of N,N′-bis(4-alkylphenyl)benzene-1,3-diamines is a key step in creating these macrocycles nih.gov. The properties of these resulting compounds are heavily influenced by the nature of the alkyl substituent. Generally, alkyl groups are electron-donating, which tends to increase the electron density on the aromatic ring and the basicity of the amine compared to unsubstituted aniline wikipedia.orgncert.nic.in.

Comparative Reactivity Studies with Related Aromatic Amines

By comparing the reactivity of 2,4,6-trichloro-N,N-dimethylaniline with its analogs, a clearer picture of the factors governing their chemical behavior emerges. These studies often focus on how changes in the substitution pattern affect the rates and outcomes of various reactions.

Influence of Halogenation Pattern on Diverse Chemical Transformations

The number, type, and position of halogen atoms on the aniline ring profoundly influence its reactivity. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. Their net effect is deactivating, making the ring less susceptible to electrophilic attack.

The halogenation pattern dictates the regioselectivity of subsequent reactions. As seen in the synthesis of halogenated anilines, the choice of halogenating agent can direct the incoming substituent to either the ortho or para position nih.gov. In enzymatic reactions, the identity of the halogen can also be critical. For example, replacing chlorine atoms with bromine atoms in the glycopeptide antibiotic balhimycin (B1255283) significantly alters its antimicrobial profile, demonstrating that halogen identity can directly impact biological function nih.gov. This suggests that different bromo-dichloro-N,N-dimethylaniline isomers would exhibit distinct reactivity and biological activity profiles. The C-N coupling of aromatic tertiary amines with aryl halides can also be influenced by the structure of the aryl halide, affecting the regioselectivity of the amination product researchgate.net.

Elucidation of Steric and Electronic Effects on Reaction Kinetics

The kinetics of reactions involving substituted N,N-dimethylanilines are governed by a combination of steric and electronic effects. The bulky dimethylamino group, along with substituents at the ortho positions (like in this compound), creates significant steric hindrance, which can slow down reactions by impeding the approach of reagents rsc.org.

Electronic effects are transmitted through the aromatic system and influence the nucleophilicity of the amine and the reactivity of the ring. Electron-withdrawing groups, such as the three chlorine atoms in this compound, decrease the electron density on the nitrogen atom, thereby reducing its basicity and nucleophilicity wikipedia.org. Conversely, electron-donating groups increase basicity. Studies on the oxidation of 4-substituted N,N-dimethylanilines showed that electron-withdrawing substituents inhibit the reaction researchgate.net.

The interplay between these effects is complex. For example, in SN2 reactions, it has been shown that while bulky substituents are often thought to increase activation barriers due to steric repulsion, the primary cause can be the weakening of electrostatic attraction and orbital interactions nih.gov. In the context of N,N-dimethylanilines, the barrier to the internal rotation of the dimethylamino group is markedly dependent on the nature of a para-substituent, which can be correlated using Hammett parameters researchgate.net.

Table 2: Influence of Substituents on Aniline Basicity

| Substituent (at para-position) | Effect on Basicity | Primary Reason | Reference |

|---|---|---|---|

| -OCH₃, -CH₃ | Increase | Electron-releasing | ncert.nic.in |

| -NO₂, -SO₃H, -COOH, -X | Decrease | Electron-withdrawing | ncert.nic.in |

Development of Structure-Reactivity Correlations and Predictive Models

To quantify the influence of substituents on reactivity, chemists develop structure-reactivity correlations. These relationships, often expressed as mathematical equations, allow for the prediction of reaction rates and equilibrium constants for new compounds.

A cornerstone of this field is the Hammett equation, which relates the reaction rate of a substituted aromatic compound to the electronic properties of its substituent. Studies on the structure-reactivity relationships of anilines have frequently employed the Hammett equation and its variations (e.g., using σ, σ⁺, or σ⁻ constants) to correlate reaction rates researchgate.netacs.org. For instance, the rate constants for the oxidation of 4-substituted N,N-dimethylanilines show a linear Hammett relationship with a negative ρ value (ρ = -1.19), indicating that the reaction is favored by electron-donating groups researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) models also play a vital role, particularly in predicting biological activity or toxicity. For a series of substituted anilines, toxicity was found to correlate with the Hammett sigma constant and descriptors for hydrogen bonding capacity nih.gov. Such models suggest that the toxic effects increase with the presence of electron-withdrawing substituents nih.gov. These predictive models are invaluable tools, enabling the design of molecules with desired reactivity or properties while potentially minimizing undesirable characteristics.

Environmental Fate and Degradation Studies of 2,4,6 Trichloro N,n Dimethylaniline

Identification and Characterization of Environmental Degradation Products

Direct studies identifying the environmental degradation products of 2,4,6-trichloro-N,N-dimethylaniline are not extensively available in the public domain. However, based on the degradation pathways of analogous compounds like other chlorinated anilines and N,N-dimethylaniline, several potential transformation products can be inferred. The metabolic transformations of this compound can lead to various metabolites which may have different toxicity profiles compared to the parent compound. smolecule.com

Potential degradation products could arise from processes such as N-demethylation, hydroxylation of the aromatic ring, and dechlorination. For instance, the microbial degradation of N,N-dimethylaniline can proceed through N-demethylation to form N-methylaniline and subsequently aniline (B41778). Therefore, it is plausible that this compound could be transformed into 2,4,6-trichloro-N-methylaniline and subsequently to 2,4,6-trichloroaniline (B165571). Further degradation could involve the removal of chlorine atoms, leading to various isomers of dichloro- and monochloro-N,N-dimethylaniline, or their demethylated counterparts.

The following table outlines the potential degradation products based on known transformation pathways of similar compounds.

| Potential Degradation Product | Inferred Precursor(s) | Likely Transformation Process |

| 2,4,6-Trichloro-N-methylaniline | This compound | N-demethylation |

| 2,4,6-Trichloroaniline | 2,4,6-Trichloro-N-methylaniline | N-demethylation |

| Dichloro-N,N-dimethylaniline isomers | This compound | Reductive dechlorination |

| Monochloro-N,N-dimethylaniline isomers | Dichloro-N,N-dimethylaniline isomers | Reductive dechlorination |

| 2,4,6-Trichlorophenol | 2,4,6-Trichloroaniline | Hydrolysis of diazonium salt intermediate |

| Chlorinated catechols | Chlorinated anilines | Dioxygenase activity |

Abiotic Degradation Pathways under Environmental Conditions

The photolytic degradation of this compound in the environment is anticipated due to the presence of the aromatic ring and chlorine substituents, which can absorb UV radiation. While specific kinetic data for this compound are scarce, studies on related chlorinated anilines provide insights into potential mechanisms. The primary photolytic reactions for chlorinated aromatic compounds typically involve the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process can occur stepwise, leading to the formation of less chlorinated anilines. Another potential pathway is the photosubstitution of a chlorine atom by a hydroxyl group, yielding chlorinated aminophenols. The N,N-dimethylamino group may also be susceptible to photo-oxidation.

The kinetics of photolysis are influenced by various environmental factors, including the intensity and wavelength of light, the presence of photosensitizers (like humic substances), and the environmental matrix (water, soil, or air). For example, the photooxidation of 2,4,6-trichloroaniline was observed to be more significant in the presence of fulvic acid compared to humic acid. nih.gov

The table below summarizes potential photolytic degradation products of this compound.

| Potential Photodegradation Product | Proposed Formation Pathway |

| 2,4-Dichloro-N,N-dimethylaniline | Reductive dechlorination |

| 2,6-Dichloro-N,N-dimethylaniline | Reductive dechlorination |

| 4,6-Dichloro-N,N-dimethylaniline | Reductive dechlorination |

| 2,4,6-Trichloro-N-methylaniline | N-dealkylation |

| Chlorinated N,N-dimethylaminophenols | Photosubstitution of Cl by OH |

Based on its chemical structure, this compound is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-chlorine bonds on the aromatic ring are generally resistant to hydrolysis, and the N,N-dimethylamino group is also not readily hydrolyzable. Studies on the closely related compound 2,4,6-trichloroaniline indicate that it is not expected to undergo hydrolysis in the environment due to the absence of hydrolyzable functional groups. nih.gov While extreme pH conditions or elevated temperatures could potentially lead to some degradation, significant hydrolysis under ambient environmental conditions is unlikely to be a major degradation pathway.

Biotic Degradation Processes in Environmental Matrices

The microbial degradation of chlorinated anilines is a key process in their environmental dissipation. While specific studies on this compound are limited, research on analogous compounds suggests potential transformation pathways. Microorganisms can utilize chlorinated anilines as a source of carbon, nitrogen, and energy.

A primary step in the degradation of N,N-dimethylated anilines is often N-demethylation, catalyzed by monooxygenases. This would lead to the formation of 2,4,6-trichloro-N-methylaniline and subsequently 2,4,6-trichloroaniline. The resulting chlorinated aniline can then be degraded through several pathways. One common pathway involves dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorinated catechols. These catechols can then undergo ring cleavage, eventually leading to mineralization (the complete degradation to CO2, water, and inorganic ions).

Reductive dechlorination is another important microbial process, particularly under anaerobic conditions. In this pathway, chlorine atoms are sequentially removed from the aromatic ring. For example, a Dehalobacter-dominated anaerobic enrichment culture was shown to dechlorinate 2,3-dichloroaniline (B127971) to aniline via 2-chloroaniline. biorxiv.org

Several bacterial genera have been identified with the capability to degrade chlorinated anilines, including Pseudomonas, Delftia, Comamonas, and Bacillus. nih.govnih.gov For instance, a Delftia sp. strain was able to utilize aniline as a sole carbon and nitrogen source, although it did not grow on substituted anilines like N,N-dimethylaniline in that particular study. nih.gov The bioremediation potential for sites contaminated with this compound would likely rely on the presence or introduction of microbial communities with the appropriate enzymatic machinery for N-demethylation and dechlorination.

The table below lists microbial species known to degrade related aniline compounds.

| Microbial Species | Degraded Compound(s) | Reference |

| Delftia sp. AN3 | Aniline, Acetanilide | nih.gov |

| Dehalobacter sp. | 2,3-Dichloroaniline, 2-Chloroaniline | biorxiv.org |

| Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas | o-Chloroaniline, 2,4-Dichloroaniline | nih.gov |

| Pseudomonas sp. | 2,4-Dimethylaniline (B123086) | researchgate.netnih.gov |

The complete mineralization of persistent organic pollutants like this compound in the environment is often carried out by complex indigenous microbial communities rather than single microbial species. These communities can work synergistically, where the metabolic products of one group of microorganisms serve as substrates for another. This metabolic cooperation is crucial for breaking down complex molecules into simpler, non-toxic compounds.

For chlorinated aromatics, the initial steps of degradation, such as dechlorination or ring hydroxylation, may be performed by specialized bacteria. The resulting intermediates can then be further metabolized by a broader range of microorganisms present in the soil or sediment. The efficiency of mineralization is influenced by various environmental factors, including the availability of other carbon and nutrient sources, oxygen levels, pH, and temperature. The presence of co-contaminants can also affect the degradation process, sometimes inhibiting and other times enhancing the breakdown of the target compound. The adaptation of microbial communities to the presence of a contaminant over time can lead to an enhanced degradation capacity. Therefore, the potential for natural attenuation of this compound in a specific environment will depend on the composition and metabolic capabilities of the local microbial consortia.

Advanced Applications of 2,4,6 Trichloro N,n Dimethylaniline in Scientific Research

Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis

2,4,6-Trichloro-N,N-dimethylaniline serves as a versatile building block in the construction of intricate organic molecules. The presence of chlorine atoms and the dimethylamino group on the aromatic ring allows for a variety of chemical modifications, making it a valuable precursor in multi-step synthetic pathways.

Precursor for Novel Dyes and Pigments Research

The structural framework of this compound is particularly amenable to the synthesis of novel colorants. The electron-donating dimethylamino group activates the aromatic ring, making it a suitable coupling component in the formation of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.govunb.canih.gov The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich species like an N,N-dialkylaniline derivative. researchgate.netchegg.com

While specific research detailing the synthesis of novel dyes directly from this compound is not extensively documented in publicly available literature, the general principles of azo dye synthesis strongly suggest its utility in this area. For instance, studies have shown the synthesis of bioactive azo dyes using various N,N-dimethylaniline derivatives as coupling components. researchgate.net The chlorinated nature of this compound could lead to dyes with unique shades and improved fastness properties due to the influence of the halogen atoms on the electronic structure of the chromophore.

Table 1: Potential Azo Dyes Derived from this compound

| Diazonium Salt Component | Coupling Reaction with this compound | Potential Dye Class | Potential Properties |

| Diazotized 4-nitroaniline | Electrophilic aromatic substitution | Disperse Dye | Enhanced lightfastness due to chloro substituents |

| Diazotized sulfanilic acid | Azo coupling | Acid Dye | Modified solubility and dyeing characteristics |

| Diazotized 2-amino-thiazole | Heterocyclic azo coupling | Heterocyclic Dye | Novel color palettes and potential biological activity |

Building Block in the Synthesis of Pharmaceutical Scaffolds

The development of new therapeutic agents often relies on the synthesis of novel heterocyclic compounds, which form the core of many drug molecules. sciencescholar.usbeilstein-journals.orgopenmedicinalchemistryjournal.comnih.gov this compound can serve as a starting material for the construction of various pharmaceutical scaffolds. For example, its aniline (B41778) substructure is a key feature in many biologically active molecules.

Research has highlighted the antifungal properties of triazole derivatives. nih.govnih.govresearchgate.net The synthesis of such compounds often involves the incorporation of substituted aniline moieties. The unique substitution pattern of this compound could be exploited to create novel triazole-based antifungal agents with potentially enhanced efficacy or a different spectrum of activity. The synthesis could involve, for instance, the conversion of the dimethylamino group to a primary amine, followed by reactions to construct the triazole ring.

Applications in Materials Science Research and Development

The distinct electronic and structural features of this compound make it an interesting candidate for the development of advanced materials with tailored properties.

Integration into Functional Polymer Architectures

The incorporation of specific molecular units into polymer chains can impart desired functionalities. While direct polymerization of this compound has not been widely reported, its derivatives could be used as monomers in the synthesis of functional polymers. For example, the synthesis of conjugated microporous polymers has been achieved using a related compound, 2,4,6-trichloro-1,3,5-triazine, in a Friedel-Crafts reaction with thienyl derivatives. researchgate.net This suggests that the chlorinated aromatic structure of this compound could be integrated into similar porous polymer networks, potentially for applications in gas storage or catalysis.

Development of Novel Functional Materials

The creation of functional materials with specific optical or electronic properties is a key area of materials science. The unique combination of electron-donating and electron-withdrawing groups in this compound suggests its potential use in the design of materials with interesting photophysical properties. For instance, its incorporation into larger conjugated systems could lead to materials with applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The synthesis of amphiphilic polymers containing functionalized polyhedral oligomeric silsesquioxane (POSS) has been achieved through thiol-ene click reactions, demonstrating a versatile method for creating complex polymer architectures. mdpi.com Similar strategies could potentially be employed to incorporate derivatives of this compound into such materials.

Catalytic Transformations and Advanced Reaction Design

The reactivity of the carbon-chlorine bonds in this compound opens up possibilities for its use in various catalytic transformations, allowing for the construction of more complex molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. nih.gov These reactions typically involve the coupling of an organohalide with an organoboron compound (Suzuki-Miyaura) or an alkene (Heck). The chloro-substituents on this compound could potentially participate in such cross-coupling reactions, enabling the introduction of new functional groups at these positions.

Furthermore, the field of C-H functionalization offers a direct way to modify the aromatic ring. beilstein-journals.orgumich.edu While the high degree of chlorination on this compound might influence its reactivity in such transformations, targeted C-H activation could provide a route to further functionalize the molecule in a controlled manner. For example, distal C-H functionalization of alkenes has been achieved using palladium/norbornene cooperative catalysis, showcasing the potential for selective C-H bond activation. nih.gov The development of specific catalytic systems for the selective functionalization of this compound would significantly expand its utility in advanced reaction design. The use of 2,4,6-trichloro-1,3,5-triazine as a catalyst or promoter in various organic syntheses, including Vilsmeier-Haack type reactions, demonstrates the catalytic potential of related chlorinated heterocyclic compounds. researchgate.netresearchgate.net

Ligand Design in Transition Metal Catalysis

The design of ligands is a cornerstone of modern catalysis, enabling fine control over the activity, selectivity, and stability of transition metal catalysts. Ligands are organic molecules that coordinate to a central metal atom, and their electronic and steric properties can be precisely tuned to achieve desired catalytic outcomes. Key to this is the selection of molecular scaffolds that can be readily modified and that impart specific characteristics to the resulting metal complex.

While anilines and their derivatives are frequently employed in the synthesis of ligands, the specific trifunctionalized compound, this compound, does not feature prominently in the literature as a precursor for ligand synthesis. The electronic properties of this molecule, with the electron-withdrawing chloro groups and the electron-donating dimethylamino group, would theoretically offer a unique electronic environment. However, there is a lack of published research detailing the synthesis and characterization of ligands derived from this specific aniline.

Consequently, there is no available data to populate a table on the properties of ligands based on this compound, such as their coordination chemistry with various transition metals or their specific electronic and steric parameters.

Investigation of Catalytic Efficiency and Regioselectivity

The performance of a catalyst is evaluated by its efficiency (turnover number and turnover frequency) and its ability to direct a reaction to a specific regio- or stereoisomer (regio- and stereoselectivity). These parameters are critically influenced by the ligand architecture.

Given the absence of documented ligands derived from this compound, there are no corresponding studies investigating the catalytic efficiency or regioselectivity of their transition metal complexes. Research in catalysis is typically accompanied by detailed reports on the performance of new catalytic systems in various chemical transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. These reports often include data tables comparing the performance of the new catalyst with existing systems under various reaction conditions.

The lack of such studies for catalysts based on this compound means that no research findings or comparative data on their catalytic performance can be presented. The potential of this compound in catalysis, therefore, remains purely speculative and an unexplored area of chemical research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4,6-trichloro-N,N-dimethylaniline in laboratory settings?

- Methodological Answer : The compound can be synthesized via alkylation of 2,4,6-trichloroaniline using dimethyl sulfate or methyl halides under alkaline conditions. A reported method involves refluxing 2,4,6-trichloroaniline with dimethyl sulfoxide and potassium carbonate in toluene, followed by aqueous workup and purification via column chromatography, yielding 51% . Key steps include maintaining anhydrous conditions and optimizing reaction time to avoid side reactions like over-alkylation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For instance, the ¹H NMR spectrum typically shows a singlet for the N,N-dimethyl group (δ ~3.0 ppm) and absence of aromatic protons due to chlorine substitution. ¹³C NMR confirms the aromatic carbons and quaternary chlorine-bearing positions . Mass spectrometry (MS) and elemental analysis further validate purity and molecular composition.

Q. How does the steric and electronic environment of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The three chlorine atoms create a highly electron-deficient aromatic ring, directing electrophilic attacks to meta positions (though steric hindrance may limit reactivity). In ipso-substitution reactions (e.g., formylation), the dimethylamino group acts as a strong activating group, enabling regioselective functionalization at the para position relative to the amino group . Reactivity can be modulated using Lewis acids like AlCl₃ or controlled temperature gradients.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in ipso-formylation reactions?

- Methodological Answer : The dimethylamino group stabilizes transition states via resonance, favoring ipso-attack at the chlorine-bearing carbon. Experimental studies using POCl₃ and DMF as formylating agents suggest a Vilsmeier-Haack mechanism, where the electrophilic formyl cation is generated in situ. Kinetic studies (e.g., monitoring via HPLC-MS) reveal that steric hindrance from chlorine atoms slows competing pathways, enhancing selectivity .

Q. How can researchers resolve contradictions in reported yields for multi-step syntheses involving this compound?

- Methodological Answer : Discrepancies often arise from variations in workup protocols (e.g., aqueous vs. organic phase extraction) or incomplete purification. Systematic optimization of parameters (e.g., solvent polarity, column chromatography adsorbents) is recommended. For example, using silica gel with a 9:1 hexane/ethyl acetate eluent improves separation efficiency for chlorinated intermediates . Triplicate trials and statistical analysis (e.g., ANOVA) help identify robust conditions.

Q. What are the challenges in quantifying trace degradation products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., via H₂O₂/UV) generates polychlorinated byproducts, which require high-resolution LC-MS/MS for detection. Matrix effects from residual dimethylamino groups complicate quantification; isotopic dilution using ¹³C-labeled internal standards improves accuracy. Stability studies should monitor pH-dependent hydrolysis (e.g., pKa shifts due to chlorine substitution) using potentiometric titrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.